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molecular formula C23H44O2 B8511436 2-[(12-Cyclohexyldodecyl)oxy]oxane CAS No. 89596-38-3

2-[(12-Cyclohexyldodecyl)oxy]oxane

Cat. No. B8511436
M. Wt: 352.6 g/mol
InChI Key: ILNITKDCFDCKLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04845219

Procedure details

Into 250 ml of tetrahydrofuran (THF) is dissolved 57.8 g of 2-[(12-bromododecyl)oxy]tetrahydro-2H-pyran, to which a solution of 0.35 g of dilithium tetrachlorocuprate in 16 ml of THF is added dropwise at room temperature with stirring under nitrogen streams. To the resulting solution, a solution of 39.6 g of cyclohexylmagnesium bromide in 200 ml of THF is added dropwise while maintaining the reaction temperature at 10°-15° C. Thereafter, the reaction mixture is stirred for 7 hours at room temperature to complete the reaction. The reaction mixture is then acidified with 2N sulfuric acid under ice cooling. The undissolved substances are removed by filtration and the precipitates are washed with ethyl acetate. The THF layer and the ethyl acetate layer are combined and the resulting solution is washed with water, an aqueous sodium bicarbonate solution and then water and is dried. The solvent is removed by distillation under reduced pressure to leave crude [(12-cyclohexyldodecyl)oxy]-tetrahydro-2H-pyran which in turn is dissolved in 450 ml of methanol. Amberlyst® H-15 (4.5 g) is added to the methanol solution and the mixture is stirred at 45° C. for 2 hours. The resin is then filtered off and the filtrate is concentrated to leave a residue. Purification of the residue by silica gel column chromatography yields 20.6 g of the captioned compound as colorless solids.
Name
cyclohexylmagnesium bromide
Quantity
39.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
solvent
Reaction Step Three
Quantity
0.35 g
Type
catalyst
Reaction Step Three
Quantity
57.8 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][O:14][CH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][O:16]1.[CH:21]1([Mg]Br)[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]1.S(=O)(=O)(O)O>O1CCCC1.[Li+].[Li+].[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2]>[CH:21]1([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][O:14][CH:15]2[CH2:20][CH2:19][CH2:18][CH2:17][O:16]2)[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]1 |f:4.5.6.7.8.9.10|

Inputs

Step One
Name
cyclohexylmagnesium bromide
Quantity
39.6 g
Type
reactant
Smiles
C1(CCCCC1)[Mg]Br
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
16 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.35 g
Type
catalyst
Smiles
[Li+].[Li+].[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2]
Step Four
Name
Quantity
57.8 g
Type
reactant
Smiles
BrCCCCCCCCCCCCOC1OCCCC1
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring under nitrogen streams
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature at 10°-15° C
STIRRING
Type
STIRRING
Details
Thereafter, the reaction mixture is stirred for 7 hours at room temperature
Duration
7 h
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The undissolved substances are removed by filtration
WASH
Type
WASH
Details
the precipitates are washed with ethyl acetate
WASH
Type
WASH
Details
the resulting solution is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous sodium bicarbonate solution and then water and is dried
CUSTOM
Type
CUSTOM
Details
The solvent is removed by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)CCCCCCCCCCCCOC1OCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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